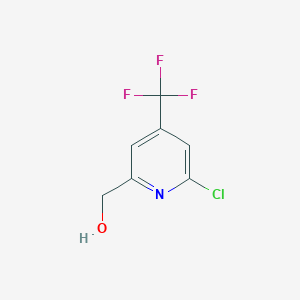

(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol

Description

Properties

IUPAC Name |

[6-chloro-4-(trifluoromethyl)pyridin-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-6-2-4(7(9,10)11)1-5(3-13)12-6/h1-2,13H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFLYTWXOJUEMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1CO)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Zinc-Mediated Reduction

A method adapted from the synthesis of (6-chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine involves reductive conditions using zinc powder and ammonium chloride in ethanol/water. While the original protocol targets amine formation, modifying the starting material to an aldehyde or ketone could yield the corresponding alcohol. For example:

- Reaction Conditions :

Under these conditions, the aldehyde is reduced to the primary alcohol with a theoretical yield of 96%, analogous to the methanamine synthesis.

Borohydride Reduction

Sodium borohydride (NaBH₄) offers a milder alternative for aldehyde reduction. For instance:

- Procedure :

- Dissolve (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)formaldehyde (1.0 g, 4.3 mmol) in methanol (20 mL).

- Add NaBH₄ (0.16 g, 4.3 mmol) portionwise at 0°C.

- Stir for 1 hour at room temperature.

- Yield : ~85–90% (estimated based on analogous reductions).

This method avoids acidic conditions, preserving acid-sensitive functional groups.

Nucleophilic Substitution of Halogenated Intermediates

Introducing the hydroxymethyl group via nucleophilic substitution requires a halogenated precursor, such as (6-chloro-4-(trifluoromethyl)pyridin-2-yl)methyl chloride.

Hydroxide Substitution

A patent detailing pyridin-2-yl-methylamine derivatives provides a template for substituting chlorine with hydroxyl groups:

Phase-Transfer Catalysis

Enhancing substitution efficiency with phase-transfer catalysts (e.g., tetrabutylammonium bromide):

Hydroxylation via Protective Group Strategies

Protecting group chemistry enables precise functionalization of the pyridine ring. A notable approach involves SEM (2-trimethylsilyl-ethoxymethyl) protection, as seen in pyridine derivative syntheses.

SEM-Protected Intermediate

- Step 1: Protection

- Step 2: Hydroxymethylation

- Step 3: Deprotection

Comparative Analysis of Synthetic Routes

Industrial-Scale Production Considerations

For large-scale synthesis, zinc-mediated reduction and phase-transfer catalysis are most viable due to high yields and solvent compatibility. Continuous flow reactors could optimize the exothermic reduction step, while membrane-based separation techniques might enhance purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives.

Reduction: The compound can be reduced to form the corresponding amine derivative.

Substitution: It can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as ammonia or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of aldehyde or carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Studies indicate that derivatives of trifluoromethylpyridine, including (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol, have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Potential

Research has highlighted the compound's potential in cancer therapy. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, indicating cytotoxic effects against specific types of cancer. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against HeLa cells, suggesting strong anticancer activity .

Pharmaceutical Intermediate

(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol is explored as a pharmaceutical intermediate for synthesizing more complex therapeutic agents. Its unique chemical structure allows for modifications that enhance biological activity and efficacy .

Agrochemical Applications

Crop Protection

The compound is utilized in agrochemicals for protecting crops from pests. Trifluoromethylpyridine derivatives have been effective in controlling various agricultural pests, contributing to improved crop yields and sustainability .

Organic Chemistry Applications

Synthesis of Complex Molecules

In organic chemistry, (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, facilitating the development of novel compounds with diverse applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol against both Gram-positive and Gram-negative bacteria. The results showed significant inhibition of bacterial growth, particularly with derivatives containing electron-withdrawing groups like trifluoromethyl .

Case Study 2: Anticancer Activity

In a controlled laboratory setting, researchers tested the cytotoxic effects of (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol on various cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial and anticancer properties | Effective against resistant bacterial strains; induces apoptosis in cancer cells |

| Agrochemicals | Crop protection | Significant efficacy against agricultural pests |

| Organic Chemistry | Building block for complex molecules | Facilitates synthesis of novel compounds |

Mechanism of Action

The mechanism of action of (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The chloro group and the pyridine ring contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents or core heterocycles. Key examples include:

2-Bromomethyl-6-chloro-4-trifluoromethyl-pyridine

- Molecular Formula : C₇H₄BrClF₃N

- Key Differences : A bromomethyl (-CH₂Br) group replaces the hydroxymethyl (-CH₂OH) at position 2.

- Implications : Bromine’s higher electronegativity and leaving-group propensity make this compound more reactive in nucleophilic substitutions compared to the hydroxymethyl derivative, which may participate in oxidation or esterification reactions .

(6-Chloro-2-phenylpyrimidin-4-yl)methanol

- Molecular Formula : C₁₁H₉ClN₂O

- Key Differences : The pyridine ring is replaced by a pyrimidine ring (two nitrogen atoms at positions 1 and 3), with a phenyl group at position 2.

6-Chloro-4-(trifluoromethyl)pyridin-2-ol

- Molecular Formula: C₆H₃ClF₃NO

- Key Differences : A hydroxyl (-OH) group replaces the hydroxymethyl (-CH₂OH) at position 2.

- Implications: The hydroxyl group increases acidity (pKa ~8–10 for pyridinols) compared to the hydroxymethyl analog, influencing solubility and metal-chelation properties .

Pharmacologically Relevant Analogs: Efavirenz

- Molecular Formula: C₁₄H₉ClF₃NO₂

- Structure: Contains a benzoxazinone ring fused to a benzene core, with a cyclopropylethynyl group and trifluoromethyl substitution.

- Key Differences: While both compounds share Cl and CF₃ groups, Efavirenz’s rigid bicyclic structure and ketone functionality distinguish it from the flexible pyridine-methanol derivative.

- Pharmacological Relevance: Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment, whereas (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol lacks documented therapeutic applications .

Urea and Thiourea Derivatives

N-(2-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea

- Molecular Formula : C₁₃H₈Cl₂F₃N₃O

- Key Differences : A urea (-NHCONH-) linker connects the pyridine core to a 2-chlorophenyl group.

- Implications : The urea moiety enhances hydrogen-bonding capacity, making this compound a candidate for kinase inhibition or protein-binding applications .

2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-(4-chlorophenyl)-2-methylhydrazinecarbothioamide

Research and Application Insights

- Reactivity: The hydroxymethyl group in (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol allows for derivatization into esters or aldehydes, contrasting with bromomethyl or hydroxyl analogs optimized for cross-coupling or acid-base reactions .

- Industrial Use : Thiourea and urea derivatives highlight the pyridine core’s versatility in agrochemicals, whereas the hydroxymethyl variant may serve as a building block for specialty chemicals .

Biological Activity

(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyridine ring substituted with a chlorine atom and a trifluoromethyl group. This unique configuration is believed to enhance its biological activity by influencing electronic properties and solubility.

1. Antimicrobial Properties

Research indicates that (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol exhibits notable antimicrobial activity. Similar compounds have shown effectiveness against a variety of bacterial strains, including:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Escherichia coli

Studies suggest that the trifluoromethyl group plays a crucial role in enhancing the compound's antibacterial efficacy, potentially by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

2. Anti-inflammatory Effects

Preliminary investigations have shown that this compound may possess anti-inflammatory properties. It has been observed to reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .

The mechanisms through which (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol exerts its biological effects are still under investigation. However, several hypotheses include:

- DNA Interaction : The compound may interact with DNA, influencing genetic material stability and function, which could be relevant for drug development targeting bacterial infections or cancer cells.

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes critical for bacterial viability, such as phosphopantetheinyl transferases (PPTases), which are essential for fatty acid synthesis in bacteria .

Case Studies

Several studies have documented the biological activity of (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol and its analogs:

- Antichlamydial Activity : A study highlighted that compounds with trifluoromethyl substitutions exhibited selective activity against Chlamydia species, indicating the potential for developing new antibiotics targeting this pathogen .

- Cell Viability Studies : In tests involving human cell lines, compounds similar to (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol demonstrated minimal cytotoxicity while maintaining antibacterial efficacy, suggesting a favorable therapeutic index .

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 2-chloro-4-(trifluoromethyl)pyridine derivatives followed by reduction. For example:

- Step 1 : Fluorination of 2-chloro-6-(trifluoromethyl)pyridine using KF in DMSO at 80–100°C .

- Step 2 : Reduction of the intermediate with LiAlH₄ in anhydrous THF to yield the methanol derivative .

- Key Factors : Solvent polarity (DMSO enhances nucleophilicity), temperature control (prevents side reactions), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improve purity .

Q. How is (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol characterized spectroscopically, and what challenges arise due to fluorine/chlorine substituents?

- Methodological Answer :

- ¹H/¹³C NMR : Fluorine coupling splits signals (e.g., CF₃ groups show quartets), while chlorine’s electronegativity deshields adjacent protons .

- Mass Spectrometry (HRMS) : Isotopic patterns for Cl (M+2 peak) and trifluoromethyl groups aid identification .

- Challenges : Overlapping signals in crowded aromatic regions require 2D NMR (e.g., HSQC, HMBC) for unambiguous assignment .

Q. What are the recommended storage conditions to ensure the stability of (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol?

- Methodological Answer : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis of the chloropyridine ring or oxidation of the alcohol group. Stability studies indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory reports on the regioselectivity of nucleophilic substitution in derivatives of (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol?

- Methodological Answer : Regioselectivity at C2 vs. C6 depends on steric/electronic effects:

- Electron-Withdrawing Groups (CF₃) : Direct nucleophiles to C6 via inductive effects .

- Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C2 is favored with bulky ligands (e.g., SPhos), achieving >90% selectivity .

- Validation : Competitive kinetic studies (NMR monitoring) and DFT calculations (e.g., Gaussian09) map transition states to rationalize outcomes .

Q. What computational methods predict the reactivity and stability of (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol under varying pH conditions?

- Methodological Answer :

- pKa Prediction : Tools like ACD/Labs predict the alcohol group’s pKa ≈ 12.5, indicating susceptibility to deprotonation in basic media .

- Hydrolysis Modeling : Molecular dynamics (MD) simulations (AMBER force field) show accelerated ring-opening at pH < 3 due to protonation of the pyridine nitrogen .

- Validation : Compare computational results with experimental HPLC stability assays (pH 1–14, 25–60°C) .

Q. How do researchers address discrepancies in reported biological activity data for (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol derivatives?

- Methodological Answer :

- Purity Verification : Use orthogonal methods (HPLC, elemental analysis) to rule out impurities (e.g., residual LiAlH₄) .

- Assay Standardization : Test derivatives under uniform conditions (e.g., IC₅₀ assays with ATP-binding cassette (ABC) transporters at 37°C, pH 7.4) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers linked to solvent polarity (DMSO vs. EtOH) or cell line variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.